{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
“[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol” is a compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a bicyclic molecule composed of a benzene ring fused with an imidazole ring . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest among researchers . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of “[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol” is characterized by a benzimidazole nucleus attached to a naphthylmethyl group . The molecular formula is C19H16N2O .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Scientific Research Applications
Fluorescence Receptor for Metal Ions and Amino Acids
A benzimidazole conjugate showing selective fluorescence response toward Ag+ ions in aqueous methanol was synthesized. This compound demonstrated secondary recognition toward amino acids like Cys, Asp, and Glu, indicating its potential as a biochemical sensor for metal ions and specific amino acids in mixed solvents (Dessingou et al., 2012).
Crystal Structure and Hydrogen Bonding
Research into the crystal structure of a benzimidazole derivative revealed insights into molecular interactions, including hydrogen bonding, which could inform the design of new materials with specific properties (Flores-Ramos et al., 2013).
DNA Binding and Anticancer Activity
A series of benzimidazole-based Schiff base copper(II) complexes were synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity. These compounds demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents (Paul et al., 2015).
Photophysical Properties and Fluorophores
Novel benzimidazole fluorescent triazole derivatives were synthesized, showing blue and green emission in solution. Their photophysical properties were studied extensively, offering potential applications in optical materials and fluorescent probes (Padalkar et al., 2015).
Enzyme Inhibition and Antitumor Agents
A study on acetic anhydride generated imidazolium ylides for ring closures onto carboxylic acids led to the synthesis of new potential bioreductive antitumor agents. This research contributes to the development of novel cancer therapies through targeted molecular synthesis (Joyce et al., 2011).
Direct Methanol Fuel Cell Applications
Sulfonated polyimides bearing benzimidazole groups were synthesized for use in direct methanol fuel cells (DMFCs), showing high thermal stability, water stability, and proton conductivity. This highlights the potential of such materials in enhancing the efficiency and durability of DMFCs (Chen et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFKREJQNZCTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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